molecular formula C21H22N2O3 B2986129 4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one CAS No. 859110-63-7

4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one

Cat. No. B2986129
CAS RN: 859110-63-7
M. Wt: 350.418
InChI Key: MOFDKLUZENTMGZ-UHFFFAOYSA-N
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Description

The compound “4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one” is a derivative of chromen-2-one, which is a type of coumarin . Coumarins and their derivatives are very important structural motifs that occur widely in natural products . They have been reported to have various biological activities such as anticancer, antiHIV, anticoagulant, antimicrobial, antioxidant, and anti-inflammatory activity .


Synthesis Analysis

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .

Scientific Research Applications

Antimicrobial Activity

The antimicrobial properties of coumarin derivatives, including 4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one , have been extensively studied. These compounds have shown significant antibacterial and antifungal activities . They are synthesized through reductive amination and have been tested against various microbial strains, exhibiting inhibitory effects comparable to standard drugs.

Molecular Docking and Drug Design

Molecular docking studies have been conducted with 4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one derivatives to predict their binding orientations and interactions with protein targets like oxidoreductase enzymes . These studies are crucial for drug design as they help in understanding the compound’s mechanism of action at the molecular level.

Anticancer Research

Coumarin derivatives have been reported to possess anticancer activities. The inclusion of the benzylpiperazine moiety in 4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one could potentially enhance its bioactivity, making it a candidate for anticancer drug development .

Anti-HIV Potential

Some coumarin derivatives have shown activity against HIV. The structural features of 4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one suggest that it could also be explored for its potential anti-HIV properties .

Anticoagulant Properties

Coumarins are known for their anticoagulant effects. The specific structure of 4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one may offer a new avenue for the development of anticoagulant drugs .

Antioxidant and Anti-inflammatory Activities

The antioxidant and anti-inflammatory activities of coumarin derivatives make them interesting for the treatment of oxidative stress-related diseases4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one could be investigated for these properties to develop new therapeutic agents .

Antipsychotic and Antimalarial Applications

N-aryl and N-alkyl piperazine derivatives, which include the structure of 4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one , have been reported as potent antipsychotic and antimalarial agents. This suggests potential applications in the treatment of psychiatric disorders and malaria .

Enzyme Inhibition for Therapeutic Use

The ability of 4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one derivatives to inhibit enzymes like oxidoreductase can be harnessed for therapeutic purposes, particularly in diseases where such enzymes play a pathogenic role .

properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-18-6-7-20-19(13-18)17(12-21(25)26-20)15-23-10-8-22(9-11-23)14-16-4-2-1-3-5-16/h1-7,12-13,24H,8-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFDKLUZENTMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)OC4=C3C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one

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